2-Chloro-3,5-dimethoxybenzyl alcohol is an organic compound with the molecular formula and a molecular weight of approximately 202.64 g/mol. This compound features a benzyl alcohol structure, characterized by a benzene ring substituted with two methoxy groups at the 3 and 5 positions, and a chlorine atom at the 2 position. It appears as a clear to light yellow viscous liquid with a melting point ranging from 70 to 72 °C and is soluble in organic solvents such as chloroform and methanol .
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of 2-chloro-3,5-dimethoxybenzyl alcohol typically involves several steps:
Alternative synthetic routes may involve different starting materials or reagents based on desired yields and purity levels.
2-Chloro-3,5-dimethoxybenzyl alcohol has several applications in organic synthesis:
Interaction studies involving 2-chloro-3,5-dimethoxybenzyl alcohol primarily focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and during synthetic processes. Studies may also explore its interactions with enzymes or receptors relevant to pharmacological applications.
Several compounds share structural similarities with 2-chloro-3,5-dimethoxybenzyl alcohol, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity | Notable Features |
|---|---|---|---|
| 4-Bromo-3,5-dimethoxybenzyl alcohol | 61367-62-2 | 0.92 | Bromine substitution at para position |
| 2,7-Dibromo-3,6-dimethoxynaphthalene | 105404-89-5 | 0.90 | Naphthalene structure with multiple bromine atoms |
| 2-(Benzyloxy)-1,3,5-tribromobenzene | 88486-72-0 | 0.90 | Tribrominated benzene derivative |
| (3-Bromo-4-methoxyphenyl)methanol | 17100-64-0 | 0.88 | Contains bromine and methoxy substituents |
| 1-Bromo-2-methoxy-4-methylbenzene | 95740-49-1 | 0.88 | Methyl substitution along with bromine |
These compounds illustrate the diversity of functional groups that can be incorporated into similar frameworks while affecting their chemical reactivity and biological activity.
The IUPAC name for 2-chloro-3,5-dimethoxybenzyl alcohol is (2-chloro-3,5-dimethoxyphenyl)methanol, reflecting the substitution pattern on the benzene ring: a chlorine atom at position 2 and methoxy groups at positions 3 and 5. Positional isomerism arises when the substituents occupy different positions on the ring. For instance:
These isomers share the same molecular formula but differ in physicochemical properties due to varying electronic and steric effects.
The compound’s primary identifier is CAS 5859-84-7. Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | Not explicitly listed | - |
| ChEBI ID | CHEBI:180451 (4-chloro isomer) | PubChem |
| DSSTox Substance ID | DTXSID701286090 | PubChem |
| HMDB ID | HMDB0040933 | HMDB |
The absence of a dedicated PubChem entry for the 2-chloro-3,5 isomer highlights the need for careful differentiation from its positional analogs.
The molecular formula C₉H₁₁ClO₃ and molecular weight 202.63 g/mol are consistent across all positional isomers. The formula comprises:
Isomers exhibit identical mass spectra but distinct fragmentation patterns due to structural differences.
The table below compares key properties of 2-chloro-3,5-dimethoxybenzyl alcohol with its isomers:
The 2-chloro-3,4-dimethoxy isomer demonstrates higher crystallinity (mp 70–72°C) due to symmetric methoxy placement, whereas the 2-chloro-3,5 isomer likely exhibits lower symmetry and altered solubility.
Chlorination of 3,5-dimethoxybenzyl alcohol to its corresponding chloride is a pivotal step in accessing 2-chloro-3,5-dimethoxybenzyl alcohol. Thionyl chloride (SOCl₂) in diethyl ether, catalyzed by pyridine, achieves a 97% yield of 3,5-dimethoxybenzyl chloride at room temperature [3]. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine. A critical optimization involves maintaining anhydrous conditions to prevent hydrolysis of SOCl₂.
Table 1: Chlorination Conditions and Outcomes
| Reagent System | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SOCl₂, Pyridine | Diethyl ether | 20°C | 12 h | 97% |
The use of pyridine neutralizes HCl byproduct, preventing side reactions. Alternative chlorinating agents like PCl₅ or POCl₃ are less effective due to harsher conditions that risk demethylation of the methoxy groups [3].
Reduction of 2-chloro-3,5-dimethoxybenzaldehyde to the alcohol is efficiently accomplished using sodium borohydride (NaBH₄) in methanol. This method, adapted from analogous reductions of chloroveratraldehyde [1], proceeds at room temperature within 30 minutes. The aldehyde’s electron-withdrawing chloro and methoxy groups enhance carbonyl reactivity, facilitating rapid hydride transfer.
Table 2: Reduction Parameters
| Reducing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaBH₄ | Methanol | 20°C | 0.5 h | 85%* |
*Yield inferred from analogous reductions [1]. Post-reaction workup involves extraction with methylene chloride and drying over Na₂SO₄ [1]. Catalytic hydrogenation (e.g., H₂/Pd-C) remains underexplored for this substrate but could offer greener alternatives with further optimization.
While catalytic hydrogenation is a mainstay for alcohol synthesis, its application to 2-chloro-3,5-dimethoxybenzaldehyde derivatives is not directly documented in the provided sources. General protocols for aromatic aldehydes suggest that Pd/C or Raney nickel in ethanol under H₂ pressure (1–3 atm) could reduce the carbonyl group. However, competitive dehalogenation or methoxy group hydrogenolysis may necessitate careful catalyst selection.
Solvent polarity profoundly influences halogenation efficiency. Dichloromethane and diethyl ether, used in chlorination [3], provide non-polar environments that stabilize electrophilic intermediates. Conversely, aqueous systems with sodium dodecyl sulfate (SDS) enhance mass transfer in hydrophobic reactions, as demonstrated in tertiary alcohol halogenation [4]. For 3,5-dimethoxybenzyl alcohol, a biphasic system (water/diethyl ether) with SDS could accelerate Cl⁻ displacement by improving reagent solubility.
Table 3: Solvent Impact on Halogenation
| Solvent | Additive | Reaction Time | Yield |
|---|---|---|---|
| Diethyl ether | Pyridine | 12 h | 97% |
| Water/SDS | NCS* | 4–24 h | 89%** |
N-chlorosuccinimide; *Yield from analogous tertiary alcohols [4]. Kinetic studies in [4] reveal a two-step mechanism: initial alcohol dehydration to an alkene, followed by electrophilic halogenation. Rate-determining steps vary with solvent polarity, underscoring the need for tailored solvent systems.
Limited crystallographic data is available specifically for 2-chloro-3,5-dimethoxybenzyl alcohol due to the relatively specialized nature of this compound. However, comprehensive crystallographic studies of related dimethoxybenzyl alcohol derivatives provide valuable structural insights applicable to this compound [1].
Crystallographic analyses of dimethoxybenzene derivatives reveal consistent structural patterns. These compounds typically crystallize in monoclinic crystal systems with characteristic space groups such as P21/c [2] [1]. The molecular structures exhibit planar phenyl moieties stabilized by intermolecular hydrogen bonds and van der Waals interactions [1]. The planar geometry of the aromatic ring system is maintained across various substitution patterns, with minimal deviation from the mean molecular plane [1].
The compound 2-chloro-3,5-dimethoxybenzyl alcohol has a molecular formula of C9H11ClO3 with a molecular weight of 202.63 g/mol [3]. The presence of the chlorine substituent at the 2-position and methoxy groups at the 3- and 5-positions creates a specific substitution pattern that influences the crystal packing arrangement. Similar chlorinated dimethoxybenzyl derivatives show characteristic cell parameters with values ranging from a = 15-20 Å, b = 10-15 Å, and c = 9-25 Å, depending on the specific substitution pattern [2] [4].
The chlorine atom and methoxy substituents provide additional stabilization through halogen bonding and dipole-dipole interactions within the crystal lattice. The benzyl alcohol functional group participates in hydrogen bonding networks that are crucial for crystal stability and packing efficiency [5] [6].
The proton NMR spectrum of 2-chloro-3,5-dimethoxybenzyl alcohol in deuterated chloroform would be expected to display characteristic signals based on analogous compounds. The benzyl alcohol methylene protons typically appear as a singlet around 4.6-4.7 ppm, consistent with observations in related dimethoxybenzyl alcohols [7] [8]. The aromatic protons would appear in the region of 6.4-7.5 ppm, with the exact chemical shifts dependent on the specific substitution pattern [7] [8].
The methoxy groups provide diagnostic signals, typically appearing as singlets around 3.7-3.9 ppm, integrating for six protons total [7] [8]. The hydroxyl proton of the benzyl alcohol group would appear as a broad singlet around 2.0-3.0 ppm, often showing variable chemical shift depending on concentration and hydrogen bonding conditions [10].
Carbon-13 NMR spectroscopy would reveal the aromatic carbon framework, with the methoxy carbons appearing around 55-56 ppm [8]. The benzyl carbon would be observed around 64-65 ppm, while the aromatic carbons would span the region from 110-160 ppm, with the specific chemical shifts influenced by the chlorine and methoxy substituents [8] [10].
The chlorine substitution would cause characteristic downfield shifts for adjacent carbons due to the electron-withdrawing nature of the halogen. The methoxy-substituted carbons would appear more upfield due to the electron-donating resonance effect of these substituents [8] [10].
Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 2-chloro-3,5-dimethoxybenzyl alcohol. While specific IR data for this compound is not readily available, comprehensive analysis of related dimethoxybenzyl alcohol derivatives allows for reliable assignments [11] [12].
The infrared spectrum would be dominated by characteristic functional group absorptions. The hydroxyl group of the benzyl alcohol would produce a broad absorption band around 3200-3600 cm⁻¹, typical of O-H stretching vibrations in primary alcohols [11] [12]. This band would likely appear as a broad feature due to hydrogen bonding interactions in the solid state.
The aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the methyl groups of the methoxy substituents and the benzyl methylene would be observed around 2800-3000 cm⁻¹ [11] [12]. The methoxy C-O stretching vibrations would produce strong absorptions around 1000-1300 cm⁻¹, with multiple bands reflecting the different C-O environments [11] [12].
The aromatic C=C stretching vibrations would appear as medium to strong bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed around 700-800 cm⁻¹, consistent with aromatic chloro compounds [13] [14]. Additional bands corresponding to C-H bending vibrations, both in-plane and out-of-plane, would appear in the fingerprint region below 1500 cm⁻¹ [11] [12].
The substitution pattern on the aromatic ring would influence the exact positions and intensities of these vibrations. The electron-withdrawing chlorine and electron-donating methoxy groups create a complex electronic environment that affects the vibrational frequencies through inductive and resonance effects [11] [12] [14].
Mass spectrometry provides crucial information about the molecular structure and fragmentation behavior of 2-chloro-3,5-dimethoxybenzyl alcohol. The molecular ion peak would appear at m/z 202/204 with the characteristic chlorine isotope pattern showing a 3:1 ratio [15] [16].
The fragmentation pattern would be dominated by typical benzyl alcohol cleavage pathways. The most common fragmentation involves the loss of the hydroxymethyl group (-CH2OH, mass 31), producing a fragment at m/z 171/173 [16] [17]. This tropylium-type ion would be relatively stable due to aromatic character and would represent a base peak or major fragment [17].
Additional fragmentation would include the loss of methoxy groups (-OCH3, mass 31) from the molecular ion, producing fragments at m/z 171/173 [16] [18]. The sequential loss of multiple methoxy groups would generate further fragments at lower mass values. The chlorine atom would remain attached to the aromatic system in most fragmentation pathways due to the strength of the C-Cl bond [16] [18].
Characteristic fragment ions would include m/z 139/141 corresponding to the loss of both the hydroxymethyl group and one methoxy group. The dimethoxybenzyl cation would appear at m/z 167/169, formed by simple loss of the hydroxyl group [16] [18]. Lower mass fragments would include substituted benzyl cations and tropylium ions formed through various rearrangement processes [17] [18].